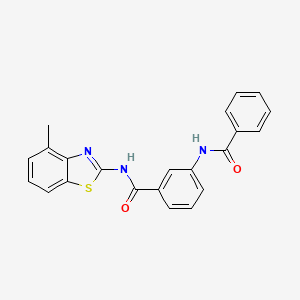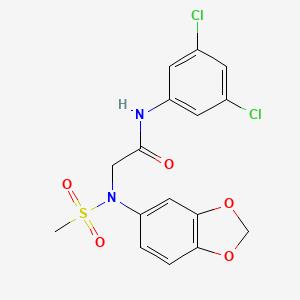![molecular formula C18H21NO5S2 B3485595 methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate](/img/structure/B3485595.png)
methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate
説明
Methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate, also known as MG132, is a proteasome inhibitor that has been widely used in scientific research. It is a small molecule that can selectively inhibit the chymotrypsin-like activity of the 20S proteasome, which is responsible for degrading intracellular proteins. The inhibition of proteasome activity by MG132 has been shown to have a range of biochemical and physiological effects, making it a valuable tool in many areas of research.
作用機序
The mechanism of action of methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate involves the selective inhibition of the chymotrypsin-like activity of the 20S proteasome. This inhibition results in the accumulation of ubiquitinated proteins, which can lead to the induction of apoptosis or the activation of stress response pathways. The inhibition of proteasome activity by this compound has also been shown to affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. In cancer research, the induction of apoptosis by this compound has been shown to be mediated by the accumulation of pro-apoptotic proteins such as p53 and Bax. In neurodegenerative disease research, the inhibition of proteasome activity by this compound has been shown to lead to the accumulation of misfolded and aggregated proteins, which are thought to contribute to disease pathogenesis. In immunology research, the inhibition of proteasome-mediated antigen processing by this compound has been shown to affect T cell activation and cytokine production.
実験室実験の利点と制限
The main advantage of using methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate in lab experiments is its ability to selectively inhibit the chymotrypsin-like activity of the 20S proteasome, making it a valuable tool for studying the role of proteasome-mediated protein degradation in various biological processes. However, there are also some limitations to using this compound, including potential off-target effects and the need to optimize the concentration and duration of treatment to avoid cell toxicity.
将来の方向性
There are many potential future directions for research involving methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate. One area of interest is the development of more specific and potent proteasome inhibitors that can target other proteasome subunits or specific proteasome-associated proteins. Another area of interest is the development of this compound-based therapies for diseases such as cancer and neurodegenerative diseases. Finally, there is also potential for using this compound as a tool for studying the role of proteasome-mediated protein degradation in aging and age-related diseases.
科学的研究の応用
Methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate has been used in a wide range of scientific research applications, including cancer research, neurodegenerative disease research, and immunology research. In cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. In neurodegenerative disease research, this compound has been used to study the role of proteasome dysfunction in the pathogenesis of diseases such as Alzheimer's and Parkinson's. In immunology research, this compound has been used to study the role of proteasome-mediated antigen processing in T cell activation.
特性
IUPAC Name |
methyl 2-(2-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-4-24-17-8-6-5-7-16(17)19(13-18(20)23-2)26(21,22)15-11-9-14(25-3)10-12-15/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKHUTLYQHBDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(benzoylamino)-N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3485531.png)
![2-{[4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B3485537.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3485543.png)
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3485554.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3485558.png)
![3-[(4-bromobenzyl)thio]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B3485565.png)
![4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B3485583.png)
![methyl 4-[({[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3485590.png)
![3-(3-chlorophenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3485593.png)
![4-chloro-N-(3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3485607.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B3485612.png)

![1-bromo-5-[(2-chlorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene](/img/structure/B3485624.png)